1-(2-Hydroxyphenyl)piperazine

Catalog No.
S1486907
CAS No.
1011-17-2
M.F
C10H14N2O
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Hydroxyphenyl)piperazine

CAS Number

1011-17-2

Product Name

1-(2-Hydroxyphenyl)piperazine

IUPAC Name

2-piperazin-1-ylphenol

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H14N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2

InChI Key

UORNTHBBLYBAJJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=CC=C2O

Synonyms

o-1-Piperazinyl-phenol; 1-(2-Hydroxyphenyl)piperazine; 1-(o-Hydroxyphenyl)piperazine; 2-(1-Piperazinyl)phenol; N-(2-Hydroxyphenyl)piperazine

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2O

Potential Enzyme Inhibitor:

Studies suggest 1-(2-HP)piperazine might function as an enzyme inhibitor. Enzymes are biological molecules that accelerate chemical reactions within cells. Inhibiting specific enzymes can be a valuable strategy in drug discovery and understanding various physiological processes. Research has shown that 1-(2-HP)piperazine exhibits inhibitory activity against certain enzymes, including monoamine oxidase (MAO) [1]. MAO is an enzyme involved in the breakdown of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibiting MAO can have various effects, including potential antidepressant and anti-anxiety properties. However, further research is needed to explore the efficacy and safety of 1-(2-HP)piperazine for such purposes.

Potential Scaffolding Molecule:

1-(2-HP)piperazine's structure can be used as a scaffolding molecule in drug discovery. Scaffolding molecules are chemical structures used as a starting point for designing new drugs. The core structure of the molecule provides a foundation for incorporating specific chemical modifications that can potentially alter its biological properties. Studies have explored using 1-(2-HP)piperazine as a scaffold for developing new ligands (molecules that bind to specific receptors) for targets of therapeutic interest [2].

Research Limitations:

It's important to note that the research on 1-(2-HP)piperazine is limited, and further investigations are needed to fully understand its potential applications and safety profile. Additionally, its classification as a dangerous good for transport due to its potential health hazards [3] necessitates careful handling and adherence to safety regulations during research.

Disclaimer:

The information provided here is for informational purposes only and should not be construed as medical advice. It is essential to consult with qualified healthcare professionals before considering any substance for potential therapeutic use.

References:

  • A novel and efficient one-pot synthesis of 1-(2-hydroxyphenyl)piperazine derivatives and their inhibitory activity against monoamine oxidase B enzyme:
  • Design, synthesis, and biological evaluation of novel 1-(2-hydroxyphenyl)piperazine derivatives as potential anticonvulsant agents: )
  • 1-(2-Hydroxyphenyl)piperazine | CAS 1011-17-2 | SCBT - Santa Cruz Biotechnology:

1-(2-Hydroxyphenyl)piperazine is an organic compound characterized by a piperazine ring substituted with a hydroxyphenyl group at the first position. Its chemical formula is C10H14N2O, and it is known for its potential applications in medicinal chemistry due to its structural similarity to various psychoactive substances. The presence of the hydroxy group enhances its solubility and reactivity, making it a compound of interest in both pharmaceutical development and chemical research.

Due to its functional groups:

  • Acylation: This involves the reaction of the amine groups with acyl halides or acid anhydrides, forming amides. This reaction can modify the compound's properties and enhance its biological activity .
  • Alkylation: The amine groups can be substituted with alkyl groups through reactions with alkyl halides, allowing for the introduction of various alkyl chains .
  • N-oxidation: This reaction typically involves oxidizing agents like peracids or hydrogen peroxide, leading to the formation of piperazine N-oxides, which can possess different biological activities .

1-(2-Hydroxyphenyl)piperazine exhibits various biological activities that make it a candidate for further pharmacological studies. It has been investigated for its potential as an antidepressant and anxiolytic agent, similar to other piperazine derivatives. The compound's ability to interact with neurotransmitter systems, particularly serotonin receptors, contributes to its psychoactive properties. Additionally, it may possess antioxidant properties due to the presence of the hydroxy group, which can scavenge free radicals.

The synthesis of 1-(2-Hydroxyphenyl)piperazine can be achieved through several methods:

  • Direct Reaction: One common method involves the reaction of piperazine with 2-bromophenol. This process typically requires a base to facilitate nucleophilic substitution.
  • Alternative Routes: Other synthetic routes include the use of phenol derivatives and various coupling reactions that can introduce the hydroxyphenyl moiety onto the piperazine ring .
  • Optimization Techniques: Researchers often optimize reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity.

1-(2-Hydroxyphenyl)piperazine has several applications in medicinal chemistry:

  • Pharmaceutical Development: Due to its psychoactive properties, it is studied as a potential treatment for mood disorders and anxiety.
  • Chemical Research: It serves as a building block for synthesizing more complex compounds with desired biological activities.
  • Material Science: Its unique chemical properties may allow for applications in developing novel materials or coatings.

Interaction studies of 1-(2-Hydroxyphenyl)piperazine focus on its binding affinity and activity at various receptor sites:

  • Serotonin Receptors: The compound has been shown to interact with serotonin receptors, which are crucial in regulating mood and anxiety.
  • Dopamine Receptors: Preliminary studies suggest potential interactions with dopamine receptors, indicating possible antipsychotic effects.
  • Enzyme Inhibition: Investigations into its role as an enzyme inhibitor are ongoing, particularly concerning enzymes involved in neurotransmitter metabolism.

Similar Compounds

Several compounds share structural similarities with 1-(2-Hydroxyphenyl)piperazine. These compounds include:

  • 1-(4-Hydroxyphenyl)piperazine: This compound has a hydroxy group at the para position, which may affect its biological activity differently compared to 1-(2-Hydroxyphenyl)piperazine.
  • 1-(2-Methoxyphenyl)piperazine: The methoxy group influences solubility and reactivity while retaining similar pharmacological properties.
  • N-(2-Hydroxyethyl)piperazine: While structurally different due to the ethylene glycol moiety, it shares some functional characteristics relevant for medicinal applications.

Comparison Table

CompoundHydroxy Group PositionNotable Biological Activity
1-(2-Hydroxyphenyl)piperazineOrthoAntidepressant potential
1-(4-Hydroxyphenyl)piperazineParaPossible antipsychotic effects
1-(2-Methoxyphenyl)piperazineOrthoSimilar psychoactive properties
N-(2-Hydroxyethyl)piperazineNoneSolubility enhancement

The unique positioning of the hydroxy group in 1-(2-Hydroxyphenyl)piperazine significantly influences its chemical reactivity and biological activity compared to these similar compounds. Each derivative offers distinct properties that can be leveraged in drug design and development.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

178.110613074 g/mol

Monoisotopic Mass

178.110613074 g/mol

Heavy Atom Count

13

UNII

M3A5WD54AW

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (88.37%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (11.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

1011-17-2

Wikipedia

1-(2-Hydroxyphenyl)piperazine

Dates

Modify: 2023-08-15

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